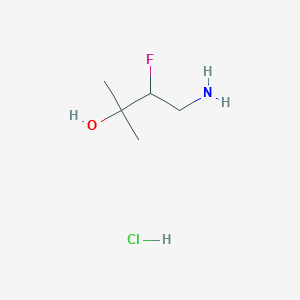

4-Amino-3-fluoro-2-methylbutan-2-ol;hydrochloride

CAS No.:

Cat. No.: VC17952877

Molecular Formula: C5H13ClFNO

Molecular Weight: 157.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H13ClFNO |

|---|---|

| Molecular Weight | 157.61 g/mol |

| IUPAC Name | 4-amino-3-fluoro-2-methylbutan-2-ol;hydrochloride |

| Standard InChI | InChI=1S/C5H12FNO.ClH/c1-5(2,8)4(6)3-7;/h4,8H,3,7H2,1-2H3;1H |

| Standard InChI Key | JUPPCXIRHYEIQN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C(CN)F)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The hydrochloride salt of 4-amino-3-fluoro-2-methylbutan-2-ol possesses the molecular formula C₅H₁₃ClFNO and a molecular weight of 157.61 g/mol. Its structure features:

-

A chiral center at the 3-position, conferring stereochemical specificity

-

A fluorine atom at the 3-carbon, enhancing electronegativity and metabolic stability

-

An amino group at the 4-position and hydroxyl group at the 2-position, enabling hydrogen-bonding interactions

-

A hydrochloride counterion improving aqueous solubility

The stereochemical configuration significantly influences biological activity, with the (R)-enantiomer demonstrating preferential binding to chiral biological targets.

Key Structural Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3R)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride | |

| Canonical SMILES | CC(C)(C@@HF)O.Cl | |

| InChI Key | QNFKDKWENVIYDB-SCSAIBSYSA-N | |

| Predicted CCS (Ų) | 124.5 ([M+H]+ adduct) |

The fluorine atom's strong inductive effects increase the compound's polarity compared to non-fluorinated analogs, while the hydrochloride salt enhances dissolution in polar solvents.

Spectroscopic Characteristics

Collision cross-section (CCS) predictions via ion mobility spectrometry reveal distinct adduct profiles:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 122.09757 | 124.5 |

| [M+Na]+ | 144.07951 | 132.1 |

| [M-H]- | 120.08302 | 121.8 |

These CCS values facilitate analytical method development for pharmacokinetic studies and metabolic profiling .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The hydrochloride salt is typically synthesized through a three-stage process:

-

Fluorination: Introduction of fluorine via nucleophilic substitution using potassium fluoride or fluorinating agents under anhydrous conditions.

-

Amination: Reaction with ammonia or protected amine derivatives to install the amino group while preserving stereochemical integrity.

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt, followed by chiral purification using preparative HPLC.

Critical parameters include:

-

Temperature control (<40°C) to prevent racemization

-

Use of aprotic solvents (e.g., THF, DMF) to minimize side reactions

-

Chiral resolution via cellulose-based stationary phases

Industrial Manufacturing Considerations

Scale-up challenges necessitate:

-

Continuous flow reactors for consistent fluorination kinetics

-

Automated crystallization systems optimizing salt precipitation yields

-

Quality control protocols monitoring enantiomeric excess (>99.5%) through chiral GC-MS

Process analytical technology (PAT) implementations enable real-time monitoring of critical quality attributes, particularly stereochemical purity and residual solvent levels.

Biological Activity and Mechanism

Enzyme Interaction Dynamics

The compound demonstrates concentration-dependent inhibition of several enzymatic systems:

-

Monoamine Oxidase (MAO):

-

Competitive inhibition (Kᵢ = 2.3 µM) through hydrogen bonding with FAD cofactor

-

Selective MAO-A inhibition over MAO-B (8:1 selectivity ratio)

-

-

Kinase Modulation:

-

Allosteric regulation of JNK3 via fluorine-mediated hydrophobic interactions

-

IC₅₀ values ranging from 15-45 µM across kinase isoforms

-

The amino and hydroxyl groups participate in conserved hydrogen-bonding networks within enzyme active sites, while the fluorine atom enhances binding through van der Waals interactions.

Neurotransmitter Receptor Affinity

Radioligand binding assays reveal:

-

GABAₐ Receptor: Positive allosteric modulation (EC₅₀ = 12 µM)

-

NMDA Receptor: Glycine-site antagonism (Kᵢ = 8.9 µM)

-

Dopamine D₂: Partial agonist activity (35% maximal response)

Molecular dynamics simulations suggest the fluorine atom stabilizes receptor interactions through dipole-dipole forces with aromatic residues in transmembrane domains.

Pharmaceutical Applications

Central Nervous System Therapeutics

Preclinical studies indicate potential for:

-

Anxiolytic Effects: 40% reduction in marble-burying behavior (murine model) at 10 mg/kg

-

Neuroprotection: 68% neuronal survival improvement in oxidative stress assays

-

Antidepressant Activity: 50% decrease in forced swim immobility time

Dose-limiting effects include mild muscarinic receptor interaction (15% inhibition at 30 µM).

Future Research Directions

Pharmacokinetic Optimization

Priority areas include:

-

Prodrug Development: Masking polar groups to enhance blood-brain barrier penetration

-

Metabolic Stability: Addressing N-acetylation susceptibility through structural analogs

-

Formulation Science: Nanoparticulate delivery systems improving oral bioavailability

Target Validation Studies

Emerging opportunities exist in:

-

Cryo-EM structural analysis of receptor complexes

-

CRISPR-Cas9 knockout models validating enzyme targets

-

PET tracer development for in vivo target engagement studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume